3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide is an organic compound with the molecular formula C7H9NO2 This compound is characterized by the presence of an oxo group, an imino group, and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide typically involves the reaction of a suitable precursor with hydroxylamine and propargyl alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime and subsequent amidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the prop-2-yn-1-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, facilitating the attachment of the compound to biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-N-(prop-2-yn-1-yl)butanamide: Similar in structure but lacks the imino group.
2-(Prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of the butanamide backbone.
Uniqueness
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide is unique due to the presence of both the oxime and prop-2-yn-1-yloxy groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound.
Properties
CAS No. |
70792-60-8 |
---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-oxo-2-prop-2-ynoxyiminobutanamide |
InChI |
InChI=1S/C7H8N2O3/c1-3-4-12-9-6(5(2)10)7(8)11/h1H,4H2,2H3,(H2,8,11) |
InChI Key |
AOXUIGBKUKVIHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NOCC#C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.